Reduced Lipophilicity and Non-Specific Binding Risk
The target compound exhibits a computed XLogP3-AA of 3.4 [1], which is 2.02 log units lower than the LogP of 5.42 reported for 2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide, the closest catalog-available analog bearing an additional methyl group on the anilide ring . This difference corresponds to an approximately 100-fold theoretical reduction in octanol-water partition coefficient, placing the target compound within the more favorable Lipinski-compliant lipophilicity range (LogP < 5) for drug-like chemical space.
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem 2021.05.07 release) |
| Comparator Or Baseline | 2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide: LogP = 5.42 (Hit2Lead / ChemBridge) |
| Quantified Difference | ΔLogP = -2.02 (target is ~100-fold less lipophilic) |
| Conditions | Computed values from PubChem XLogP3-AA algorithm and ChemBridge LogP model; not experimentally measured shake-flask values |
Why This Matters
A procurement scientist selecting compounds for cellular screening should prefer LogP < 5 to reduce non-specific membrane partitioning and promiscuous binding artifacts.
- [1] PubChem Compound Summary for CID 9597017. Computed XLogP3-AA value: 3.4. View Source
